molecular formula C12H15NO2 B12001727 Benzamide, 4-allyloxy-3,5-dimethyl- CAS No. 7192-65-6

Benzamide, 4-allyloxy-3,5-dimethyl-

Cat. No.: B12001727
CAS No.: 7192-65-6
M. Wt: 205.25 g/mol
InChI Key: DHWBEZQYPSVZGA-UHFFFAOYSA-N
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Description

Benzamide, 4-allyloxy-3,5-dimethyl- (IUPAC name: N-(substituted)-4-(allyloxy)-3,5-dimethylbenzamide) is a benzamide derivative characterized by an allyloxy group at the para position and methyl groups at the meta positions of the benzamide core. The allyloxy and methyl substituents likely influence its reactivity, solubility, and biological activity, as seen in related compounds .

Properties

CAS No.

7192-65-6

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

3,5-dimethyl-4-prop-2-enoxybenzamide

InChI

InChI=1S/C12H15NO2/c1-4-5-15-11-8(2)6-10(12(13)14)7-9(11)3/h4,6-7H,1,5H2,2-3H3,(H2,13,14)

InChI Key

DHWBEZQYPSVZGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OCC=C)C)C(=O)N

Origin of Product

United States

Preparation Methods

The synthesis of benzamide derivatives, including Benzamide, 4-allyloxy-3,5-dimethyl-, can be achieved through the direct condensation of carboxylic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and short reaction times. Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

Benzamide, 4-allyloxy-3,5-dimethyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Benzamide, 4-allyloxy-3,5-dimethyl- involves its interaction with specific molecular targets. The allyloxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The dimethyl groups on the benzene ring may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The exact molecular pathways involved depend on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
  • Structure : Features a benzamide core linked to a 3,4-dimethoxyphenethylamine group.
  • Synthesis : Reacting benzoyl chloride with 3,4-dimethoxyphenethylamine yields Rip-B in 80% efficiency. Melting point: 90°C .
  • Key Difference : Unlike the target compound, Rip-B lacks allyloxy and methyl groups, instead incorporating methoxy substituents on the aromatic ring.
2-Hydroxy-N-[2-(3,4-Methoxyphenyl)ethyl]benzamide (Rip-D)
  • Structure : Contains a hydroxyl group at the ortho position of the benzamide and a 3,4-methoxyphenethylamine side chain.
  • Synthesis : Derived from methyl salicylate and 3,4-dimethoxyphenethylamine with a lower yield (34%). Melting point: 96°C .
  • Key Difference : The hydroxyl group in Rip-D may enhance hydrogen bonding, affecting solubility and biological interactions compared to the allyloxy group in the target compound.
4-Allyloxy-3,5-Dipropyl-N-(2-(1-Pyrrolidinyl)ethyl)benzamide Hydrochloride
  • Structure : Substituted with allyloxy and dipropyl groups on the benzamide core, coupled with a pyrrolidinylethylamine moiety.
  • Toxicity : Exhibits an intraperitoneal LD50 of 100 mg/kg in mice, indicating moderate toxicity. Molecular weight: 394.03 .
3-(Cyclopropylmethoxy)-N-(3,5-Dichloro-4-pyridinyl)-4-(Difluoromethoxy)benzamide
  • Structure : Includes cyclopropylmethoxy and difluoromethoxy groups, with a dichloropyridinyl substituent.
  • Properties : Molecular weight 403.21; acts as a phosphodiesterase 4 (PDE4) inhibitor .
  • Key Difference : The dichloropyridinyl group introduces halogenated aromaticity, which may enhance binding to enzymatic targets compared to allyloxy derivatives.

Physicochemical Properties

Compound Name Substituents Molecular Weight Melting Point (°C) Synthesis Yield Toxicity (LD50)
Rip-B 3,4-Dimethoxyphenethylamine Not Provided 90 80% Not Reported
Rip-D 2-Hydroxy, 3,4-methoxyphenethylamine Not Provided 96 34% Not Reported
4-Allyloxy-3,5-Dipropyl Derivative Allyloxy, dipropyl, pyrrolidinylethyl 394.03 Not Reported Not Provided 100 mg/kg (IP, mouse)
PDE4 Inhibitor Cyclopropylmethoxy, difluoromethoxy 403.21 Not Reported Not Provided Not Reported

Notes:

  • Allyloxy groups (as in the target compound and ) may enhance electrophilic reactivity due to the unsaturated allyl chain.
  • Methyl groups (e.g., 3,5-dimethyl in the target) likely improve thermal stability, as seen in higher melting points of analogs like Rip-B and Rip-D .

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